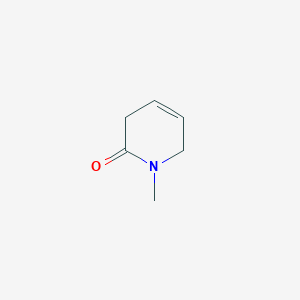
1-Methyl-1,6-dihydropyridin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,6-dihydropyridin-2(3H)-one is a heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-dihydropyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a 1,3-dicarbonyl compound with an amine in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
1-Methyl-1,6-dihydropyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Conditions vary depending on the type of substitution but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized heterocycle, while reduction might yield a more saturated ring structure.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-Methyl-1,6-dihydropyridin-2(3H)-one depends on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
相似化合物的比较
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a structure similar to 1-Methyl-1,6-dihydropyridin-2(3H)-one.
Piperidine: A saturated heterocyclic organic compound that is structurally related.
Nicotinamide: A derivative of pyridine with biological significance.
Uniqueness
This compound is unique due to its specific substitution pattern and potential reactivity, which may confer distinct properties compared to other similar compounds.
属性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC 名称 |
1-methyl-2,5-dihydropyridin-6-one |
InChI |
InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h2-3H,4-5H2,1H3 |
InChI 键 |
KOFKFKOKBFMMSI-UHFFFAOYSA-N |
规范 SMILES |
CN1CC=CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)
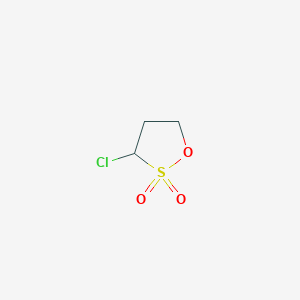
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)
![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)

![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
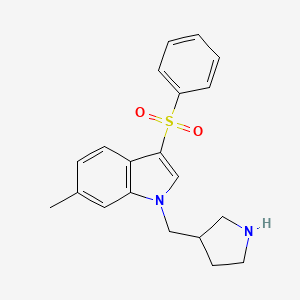
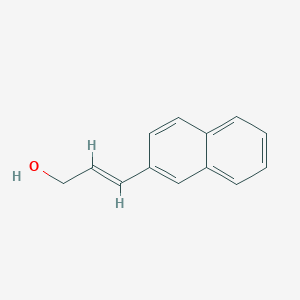
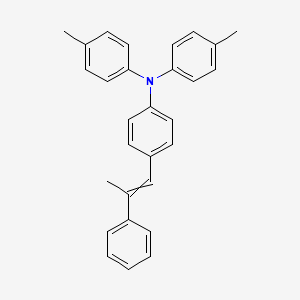

![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
